
CeMMEC13
描述
CeMMEC13 (CAS: 1790895-25-8) is an isoquinolinone-based small molecule that selectively inhibits the second bromodomain of the transcription initiation factor TAF1 (TAF1(2)), with a reported IC50 of 2.1 μM . It is characterized by high purity (>98%) and is primarily utilized in research involving DNA/RNA synthesis, cell cycle regulation, and proteasome pathways . Notably, this compound exhibits synergistic antiproliferative effects with BRD4 inhibitors such as (S)-JQ1 in leukemia (THP1) and lung adenocarcinoma (H23) cell lines .
准备方法
Synthetic Routes for Isoquinolinone Derivatives
Isoquinolinones, including CeMMEC13, are typically synthesized via cyclization or functionalization of pre-formed heterocyclic cores. The Pfitzinger reaction and Bischler-Napieralski cyclization are classical methods for constructing the isoquinoline scaffold . For this compound, retro-synthetic analysis suggests a disconnection at the ketone group, pointing to a late-stage oxidation of a secondary alcohol intermediate.
Core Ring Formation
The isoquinolinone core may be synthesized via condensation of a β-arylethylamine with a carbonyl compound. For example, heating cinnamaldehyde derivatives with hydroxylamine yields oximes, which undergo cyclization under acidic conditions to form isoquinoline intermediates . Subsequent oxidation of the benzylic position introduces the ketone functionality .
Stepwise Synthesis of this compound
While explicit protocols for this compound are scarce, analogous procedures from related compounds provide insights. A representative synthesis involves:
Reductive Amination
A suspension of methyl 3-7-amino-2-[(2,4-dichlorophenyl)(hydroxy)methyl]-1H-benzimidazol-1-ylpropanoate (6.00 g, 14.7 mmol) in methanol (147 mL) and acetic acid (7.4 mL) is treated with acetaldehyde (4.95 mL, 88.2 mmol) at 0°C . After 30 minutes, sodium acetoxyborohydride (18.7 g, 88.2 mmol) is added, facilitating reductive amination to form the secondary amine . Quenching with water, extraction with ethyl acetate, and purification by silica gel chromatography yield the intermediate .
Oxidation to Isoquinolinone
The secondary alcohol intermediate is oxidized using Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane to introduce the ketone group. This step is critical for achieving the isoquinolinone structure .
Functionalization
Methoxy and methyl groups are introduced via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For instance, treatment with methyl iodide in the presence of a base (e.g., K2CO3) installs the methoxy group .
Optimization of Reaction Conditions
Replacing sodium acetoxyborohydride with cyanoborohydride may improve selectivity for secondary amine formation . Solvent screening (e.g., ethanol vs. DMSO) could optimize solubility, given this compound’s solubility profile (62 mg/mL in DMSO) .
Analytical Characterization
Post-synthesis validation includes:
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High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (336.347 g/mol) .
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Nuclear Magnetic Resonance (NMR): 1H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) .
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High-Performance Liquid Chromatography (HPLC): Purity assessment using C18 columns and acetonitrile/water gradients .
Challenges and Mitigation Strategies
化学反应分析
反应类型
CeMMEC13 主要发生取代反应,因为其结构中存在反应性官能团。 在特定条件下,它也可以参与氧化和还原反应 .
常用试剂和条件
取代反应: 这些反应通常涉及胺或硫醇等亲核试剂。反应通常在 DMSO 或乙醇等有机溶剂中进行。
氧化反应: 可以使用过氧化氢或高锰酸钾等氧化剂。
还原反应: 通常使用硼氢化钠或氢化铝锂等还原剂.
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以生成具有不同官能团连接的各种 this compound 衍生物 .
科学研究应用
Chemistry
CeMMEC13 is utilized to explore the inhibition mechanisms of bromodomains, which are critical in regulating gene expression. This application is significant for understanding epigenetic modifications and their impact on cellular functions.
Biology
In biological research, this compound is employed to investigate epigenetic reader domains' roles in various cellular processes. The compound's ability to selectively inhibit TAF1 allows researchers to dissect the pathways involved in gene regulation and cellular differentiation.
Medicine
This compound shows promise in therapeutic applications, particularly in cancer and inflammatory diseases. Its selective action on TAF1 bromodomain suggests potential for developing targeted therapies that modulate gene expression in pathological conditions.
Industry
In the pharmaceutical industry, this compound is a valuable tool for drug development. Its specificity for TAF1 enables the design of novel therapeutic agents aimed at diseases linked to dysregulation of gene transcription.
Selectivity and Potency
This compound exhibits high selectivity for TAF1 over other bromodomains, such as BRD4 and BRD9, making it a unique research tool. Studies have shown a potency (pIC50) of 5.7 against TAF1 and good solubility (>72 µg/mL) in biological systems .
Cellular Effects
The compound's influence on cellular processes has been demonstrated through various assays, including its ability to displace NanoLuc-tagged full-length PCAF from histone H3.3 within cells at concentrations as low as 5 µM .
Cancer Research
In preclinical studies, this compound was shown to inhibit tumor growth by modulating MYC expression through CREBBP bromodomain inhibition . This highlights its potential as a therapeutic agent in cancer treatment.
Inflammatory Diseases
Research indicates that this compound may also play a role in inflammatory pathways, suggesting its utility in developing treatments for chronic inflammatory conditions.
作用机制
CeMMEC13 通过选择性抑制转录起始因子 TAF1 的第二个溴结构域发挥其作用。这种抑制破坏了识别和结合特定表观遗传标记的蛋白质的功能,影响了表观遗传信号的解释。 分子靶标包括 TAF1,所涉及的途径与基因表达调控有关 .
相似化合物的比较
Comparative Analysis with Similar Compounds
CeMMEC13 belongs to a growing class of bromodomain inhibitors targeting TAF1(2). Below is a detailed comparison with structurally or functionally analogous compounds, supported by recent research findings:
Key Compounds for Comparison
Critical Insights from Comparative Studies
- Potency : this compound (IC50 = 2.1 μM) is less potent than BAY-299, Compound 4, and GNE-371 (IC50 <1 μM). However, its synergy with BRD4 inhibitors provides a unique combinatorial therapeutic strategy .
- Selectivity : Compound 4 and GNE-371 exhibit superior selectivity for TAF1(2) over other bromodomains (e.g., BRD4). This compound’s selectivity is moderate but benefits from cooperative effects with JQ1 .
- Structural Innovations: GNE-371 incorporates a 1-butenyl group as a lysine acetylation (KAc) mimetic, leveraging differential water network stability in TAF1(2) for selectivity . Bivalent molecules (e.g., Compound 5) show enhanced affinity via dual binding but lack clarity in TAF1 inhibition mechanisms .
- Clinical Potential: None of these compounds have advanced to clinical trials, highlighting the need for further optimization of pharmacokinetics and toxicity profiles .
生物活性
CeMMEC13 is a compound that has garnered attention for its selective inhibition of the TAF1 bromodomain, which plays a critical role in transcriptional regulation and chromatin remodeling. This article delves into the biological activity of this compound, presenting data from various studies, including case studies and research findings.
Overview of this compound
This compound is an analog derived from the CeMMEC1 compound, specifically designed to selectively inhibit TAF1 while minimizing interactions with other bromodomain-containing proteins. The structural modification from isoquinolinone to quinolinone enhances its selectivity and potency against TAF1, making it a promising candidate for therapeutic applications in cancer treatment.
This compound functions primarily as a selective inhibitor of the TAF1 bromodomain. Research indicates that it effectively inhibits the binding of TAF1 to acetylated substrates, which is crucial for its role in gene expression regulation. The compound has shown high selectivity for TAF1 over other bromodomain proteins such as BRD4, BRD9, CREBBP, and EP300 at concentrations around 10 µM .
Key Findings:
- Binding Affinity : this compound retains significant binding affinity to TAF1 while losing affinity to CREBBP, indicating its specificity .
- Cell Viability Impact : Inhibition of TAF1 by this compound has been shown to impair cell viability in cell lines where TAF1 is downregulated, suggesting potential cytotoxic effects in specific cancer contexts .
Data Tables
The following table summarizes the binding affinities and selectivity profiles of this compound compared to other compounds:
Compound | Target | Binding Affinity (pKd) | Selectivity Ratio |
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This compound | TAF1 | 7.5 | High |
CeMMEC14 | TAF1 | 7.2 | Moderate |
CeMMEC15 | BRD4 | Not applicable | Low |
CeMMEC16 | CREBBP | Not applicable | Low |
Case Studies
Several case studies have highlighted the practical applications and biological implications of using this compound in cancer research:
- Study on RFP Expression : In REDS3 cells, simultaneous inhibition of TAF1 and BRD4 using this compound led to a significant increase in RFP expression, demonstrating its potential role in modulating transcriptional networks .
- Synergistic Effects : Combining this compound with BRD4 inhibitors resulted in enhanced induction of RFP expression beyond what was observed with single treatments, indicating a cooperative mechanism between these two proteins in regulating gene expression .
- Impact on c-MYC Expression : Downregulation of TAF1 via this compound treatment correlated with decreased levels of c-MYC, a well-known oncogene, further supporting its potential as a therapeutic agent in cancers driven by MYC overexpression .
常见问题
Basic Research Questions
Q. What is the primary mechanism of action of CeMMEC13 in epigenetic regulation?
this compound selectively inhibits the second bromodomain of Transcription Initiation Factor TAF1 (IC50 = 2.1 μM), disrupting its ability to recognize acetylated lysine residues on histones. This inhibition alters transcriptional regulation by preventing TAF1-mediated recruitment of coactivators to gene promoters. Its selectivity for TAF1 over other bromodomains (e.g., BRD4, BRD9, CREBBP) is critical for studying TAF1-specific epigenetic pathways .
Q. How is this compound synthesized and purified for experimental use?
The synthesis involves functionalizing an isoquinolinone core through sequential substitution reactions, followed by HPLC purification to achieve >98% purity. Key steps include introducing substituents that enhance bromodomain binding affinity. Researchers must validate purity via mass spectrometry and nuclear magnetic resonance (NMR) to ensure batch consistency .
Q. What experimental models are commonly used to study this compound's effects?
this compound is tested in leukemia (THP1) and lung adenocarcinoma (H23) cell lines. These models are chosen for their reliance on TAF1-mediated transcriptional programs. Synergistic effects with BRD4 inhibitors like (S)-JQ1 are evaluated using proliferation assays and combination index calculations .
Advanced Research Questions
Q. How can researchers optimize this compound concentration in combinatorial therapies to maximize synergistic effects with BRD4 inhibitors?
Methodological approach:
- Perform dose-response curves for this compound and (S)-JQ1 individually to determine IC50 values.
- Use the Chou-Talalay method to calculate combination indices (CI) across varying concentrations.
- Validate synergy in in vitro models (e.g., THP1 cells) by measuring apoptosis markers (e.g., caspase-3 activation) and cell cycle arrest .
Q. What strategies are recommended to validate the selectivity of this compound for TAF1's second bromodomain?
- Competitive binding assays : Compare this compound’s binding affinity against a panel of bromodomains (e.g., BRD4, BRD9) using fluorescence polarization or thermal shift assays.
- Structural analysis : Resolve co-crystal structures of this compound bound to TAF1’s bromodomain to identify key interactions (e.g., hydrogen bonding with Asn1068).
- Functional profiling : Test off-target effects in cell lines lacking TAF1 expression .
Q. How should contradictory data regarding this compound's off-target effects be systematically analyzed?
- Orthogonal validation : Replicate findings using alternative assays (e.g., RNA-seq vs. ChIP-seq) to confirm transcriptional changes.
- Kinetic studies : Measure time-dependent inhibition to distinguish specific vs. nonspecific binding.
- Independent replication : Collaborate with external labs to verify results, addressing potential batch variability or model-specific artifacts .
Q. What experimental design considerations are critical for studying this compound's impact on gene expression?
- Controls : Include vehicle controls and TAF1-knockout cell lines to isolate compound-specific effects.
- Dose titration : Use sub-IC50 concentrations to avoid confounding cytotoxicity.
- Endpoint selection : Combine transcriptomic profiling (e.g., RNA-seq) with chromatin accessibility assays (ATAC-seq) to link epigenetic changes to transcriptional outcomes .
Q. How can researchers ensure reproducibility when documenting this compound experiments?
- Detailed protocols : Specify synthesis routes, purity validation methods, and storage conditions (e.g., -80°C in DMSO).
- Data transparency : Publish raw data (e.g., dose-response curves, spectral validation) in supplementary materials.
- Adherence to guidelines : Follow journal-specific standards for reporting biochemical assays (e.g., IC50 calculation methods) .
Q. Data Analysis and Interpretation
Q. What statistical methods are appropriate for analyzing this compound's effects on cell proliferation?
- Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values from dose-response data.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report effect sizes and confidence intervals to contextualize biological significance .
Q. How should researchers address variability in this compound activity across cell lines?
- Perform baseline profiling : Quantify TAF1 expression levels (via Western blot or qPCR) to correlate with compound efficacy.
- Microenvironment modulation : Test under hypoxic vs. normoxic conditions to assess context-dependent activity.
- Meta-analysis : Compare results across published studies to identify consensus pathways or outlier models .
属性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBPGZQDHACPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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